molecular formula C11H14N2O B1489104 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one CAS No. 2098078-80-7

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one

Cat. No. B1489104
CAS RN: 2098078-80-7
M. Wt: 190.24 g/mol
InChI Key: AOJXAYJVRBZRFV-UHFFFAOYSA-N
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Description

“2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one” is an organic compound that has been of recent interest in scientific research. It contains an azetidine ring, which is a four-membered cyclic lactam . Azetidines are recognized as useful building blocks for the synthesis of a large number of antibiotics used in medicine .


Synthesis Analysis

The synthesis of azetidines often involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .


Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, the synthesis of 3-pyrrole-substituted 2-azetidinones involves the reaction of carbamate with aq HCl . The Suzuki–Miyaura cross-coupling reaction has also been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .

Scientific Research Applications

Novel NAAA Inhibitors

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one derivatives have been explored as potent N-Acylethanolamine Acid Amidase (NAAA) inhibitors, presenting a novel approach for the treatment of pain and inflammatory states. By preventing the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory and antinociceptive effects, these inhibitors may offer new therapeutic strategies. The synthesized N-(2-oxoazetidin-3-yl)amides showed good potency and improved physicochemical properties, making them suitable for systemic administration, highlighting the importance of the structural features of 3-aminoazetidin-2-one derivatives for effective NAAA inhibition (Fiasella et al., 2014).

Antibacterial and Antimicrobial Activities

The chemical framework of this compound and its analogs have been incorporated into various compounds, demonstrating significant antibacterial, antimicrobial, antimycobacterial, and cytotoxic activities. These activities suggest their potential application in developing new therapeutic agents against various bacterial infections and diseases. For instance, azetidinone and thiazolidinone moieties linked to the indole nucleus have shown excellent activity against a range of microbial strains, underscoring the versatility of this chemical structure in contributing to the design of compounds with desired biological activities (Saundane & Walmik, 2013).

Anti-inflammatory Applications

Synthesis efforts have also targeted the development of compounds featuring the this compound structure for their anti-inflammatory properties. Research has identified various derivatives that exhibit potent anti-inflammatory activity, some of which may offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by presenting a more favorable safety profile and reduced ulcerogenic potential. This suggests potential applications in the treatment of conditions characterized by inflammation and pain, with ongoing research aimed at optimizing these compounds for greater efficacy and safety (Kalsi et al., 1990).

Future Directions

Azetidines and related compounds have been the focus of recent research due to their potential applications in medicinal chemistry . Future directions may include the development of new synthetic routes and the exploration of their biological activities.

Biochemical Analysis

Biochemical Properties

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it can modulate the release of neurotransmitters and influence central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing downstream signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to histamine H3 receptors, acting as a partial agonist . This binding interaction can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The proposed binding mode of the compound indicates key interactions similar to those attained by histamine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and influence central nervous system activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolic stability and weak activity on these enzymes suggest that it may have a favorable pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXAYJVRBZRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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